molecular formula C16H15NO5 B8715333 N,O-Bis-(benzyloxycarbonyl)-hydroxylamine

N,O-Bis-(benzyloxycarbonyl)-hydroxylamine

Cat. No. B8715333
M. Wt: 301.29 g/mol
InChI Key: HTIIORODBIXAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Bis-(benzyloxycarbonyl)-hydroxylamine is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,O-Bis-(benzyloxycarbonyl)-hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,O-Bis-(benzyloxycarbonyl)-hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,O-Bis-(benzyloxycarbonyl)-hydroxylamine

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

benzyl phenylmethoxycarbonylamino carbonate

InChI

InChI=1S/C16H15NO5/c18-15(20-11-13-7-3-1-4-8-13)17-22-16(19)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)

InChI Key

HTIIORODBIXAJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (8.31 g, 120 mmol) is dissolved in water (200 mL) followed by the introduction of sodium bicarbonate (17.7 g, 211 mmol). Then CH2Cl2 (200 mL) is added to the solution and resulting the mixture is cooled in an ice bath to 0-4° C. Benzyl chloroformate (16.7 mL, 117 mmol) is added with vigorous stirring while maintaining the temperature below 4° C. After addition is complete the reaction mixture is left to stir for 2 h. The biphasic reaction mixture is transferred into a separating funnel and CH2Cl2 is added until the organic phase clarified. The aqueous phase is extracted with CH2Cl2 (3×100 mL) and then washed with brine, dried over MgSO4 and concentrated to give a colourless solid. Flash column chromatography (silica gel, CH2Cl2 then ethyl acetate/petroleum spirits 3:7 then 1:0) affords 13.7 g (70%) of 51 as a colourless solid along with 4.60 g (13%) of 52 as a colourless oil. Spectroscopic data are identical to those reported above.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
16.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
70%
Name
Yield
13%

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